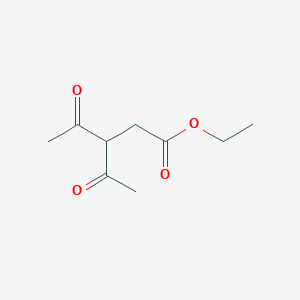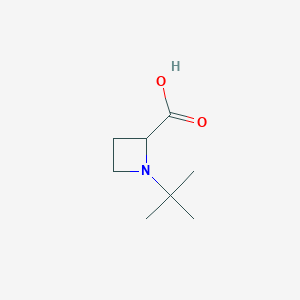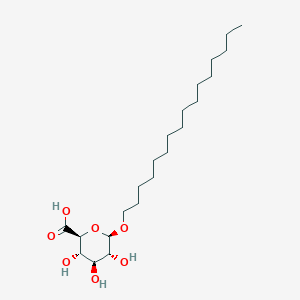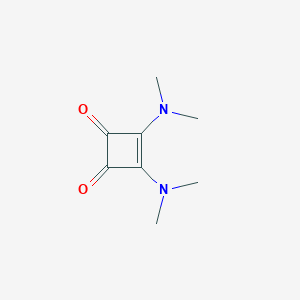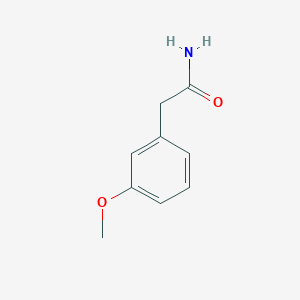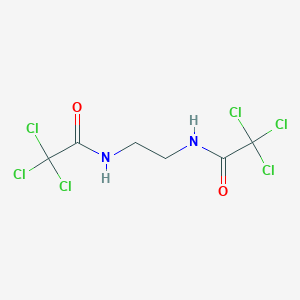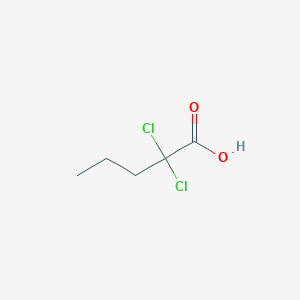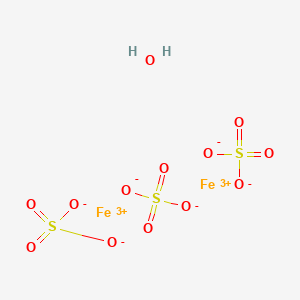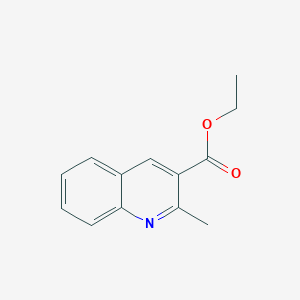
2-甲基喹啉-3-羧酸乙酯
描述
“Ethyl 2-methylquinoline-3-carboxylate” is a chemical compound with the molecular formula C13H13NO2 . It is used for industrial and scientific research purposes .
Synthesis Analysis
The synthesis of quinoline-3-carboxylates, which includes Ethyl 2-methylquinoline-3-carboxylate, can be achieved from o-aminobenzophenones in two steps. Initially, the ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .
Molecular Structure Analysis
The molecular structure of “Ethyl 2-methylquinoline-3-carboxylate” was confirmed by FTIR, mass, and 1H-NMR spectroscopic techniques .
科学研究应用
Antibacterial Agents
Ethyl 2-methylquinoline-3-carboxylate has been studied for its potential as an antibacterial agent. Research indicates that derivatives of quinoline-3-carboxylates exhibit moderate activity against bacteria such as Bacillus subtilis and Vibrio cholera . The compound’s synthesis involves base-catalyzed Friedlander condensations, which are significant in the development of new antibacterial drugs.
Cardiovascular Research
In cardiovascular research, Ethyl 2-methylquinoline-3-carboxylate is reported to be a specific inhibitor of GCN-5, a Histone acetyl transferase enzyme. This inhibition is significant in the study of ischemia and reperfusion-induced myocardial injury. It modulates the activity of PGC-1 alpha, a coactivator that regulates mitochondrial function and oxidative metabolism, which is crucial in heart health .
Organic Synthesis
The compound is also used in organic synthesis, particularly in the preparation of quinoline derivatives. These derivatives are important in the study of bioorganic and bioorganometallic processes. The Friedlander synthesis, which is used to prepare these compounds, is a key reaction in organic chemistry, and Ethyl 2-methylquinoline-3-carboxylate plays a role in this process .
Pharmacological Studies
Quinoline derivatives, including Ethyl 2-methylquinoline-3-carboxylate, are known to possess various pharmacological properties. They have been employed in the study of antimalarial, anti-asthmatic, antihypertensive, anti-inflammatory, immunosuppressive, antileishmanial, and anticancer properties. This makes the compound a valuable tool in the development of new pharmacological agents .
Environmental Chemistry
In the field of environmental chemistry, the synthesis of Ethyl 2-methylquinoline-3-carboxylate is of interest due to the pursuit of environmentally friendly reactions. The compound’s synthesis via the Friedlander approach is considered more environmentally benign, which aligns with the current focus on green chemistry .
Mitochondrial Function Research
Ethyl 2-methylquinoline-3-carboxylate’s role as a GCN-5 inhibitor has implications for research into mitochondrial function. By affecting the activity of PGC-1 alpha, it helps in understanding the regulation of mitochondrial genes and oxidative phosphorylation, which is essential in cellular energy production .
Metabolic Studies
The compound’s impact on PGC-1 alpha also extends to metabolic studies. It is involved in the regulation of fatty acid oxidation and expression of mitochondrial genes, which are key factors in metabolic pathways. This is particularly relevant in the context of pathological stressors like ischemia .
Chemical Intermediate
Lastly, Ethyl 2-methylquinoline-3-carboxylate serves as a chemical intermediate in the synthesis of more complex molecules. Its role in the formation of carbon–carbon and carbon–nitrogen bonds is crucial in the creation of a wide range of chemical compounds used in various research applications .
安全和危害
“Ethyl 2-methylquinoline-3-carboxylate” is classified as causing serious eye damage (Category 1). It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound. In case of contact with eyes, rinse immediately with water for several minutes and seek medical help .
作用机制
Target of Action
Ethyl 2-methylquinoline-3-carboxylate is reported to be a specific inhibitor of GCN-5 . GCN-5 is a Histone Acetyl Transferase (HAT) enzyme that directly acetylates PGC-1α . PGC-1α is a transcriptional coactivator that regulates the genes involved in energy metabolism .
Mode of Action
This compound inhibits the catalytic activity of GCN-5 . GCN-5 mediates the acetylation of PGC-1α, and by inhibiting GCN-5, Ethyl 2-methylquinoline-3-carboxylate enhances PGC-1α activity, mitochondrial function, and oxidative metabolism .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl 2-methylquinoline-3-carboxylate is the regulation of energy metabolism. PGC-1α, the target of this compound, is a key regulator of mitochondrial biogenesis and respiration, hepatic gluconeogenesis, and skeletal muscle fiber-type switching . Inhibition of GCN-5 by Ethyl 2-methylquinoline-3-carboxylate enhances PGC-1α activity, leading to increased mitochondrial function and oxidative metabolism .
Result of Action
The inhibition of GCN-5 by Ethyl 2-methylquinoline-3-carboxylate leads to enhanced PGC-1α activity . This results in increased mitochondrial function and oxidative metabolism . PGC-1α levels are reported to be reduced in the heart following myocardial infarction, and upregulation of PGC-1α confers protection against ischemia and reperfusion in cardiomyoblast cells .
属性
IUPAC Name |
ethyl 2-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)11-8-10-6-4-5-7-12(10)14-9(11)2/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBPJEDOCJXVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349443 | |
| Record name | Ethyl 2-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methylquinoline-3-carboxylate | |
CAS RN |
15785-08-7 | |
| Record name | Ethyl 2-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylquinoline-3-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ethyl 2-methylquinoline-3-carboxylate interact with its target and what are the downstream effects?
A: Ethyl 2-methylquinoline-3-carboxylate acts as a specific inhibitor of the enzyme general control nonderepressible 5 (GCN-5) []. GCN-5 is a histone acetyltransferase that regulates gene expression by acetylating histone proteins. One of its targets is the transcriptional coactivator peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), which plays a crucial role in mitochondrial biogenesis and function.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

